Iberdomide

Overview

Description

It functions as a cereblon E3 ligase modulator, with a higher binding affinity than lenalidomide or pomalidomide . Developed by Bristol Myers Squibb, Iberdomide has shown promise in various cancers and has been tested in people with lupus.

Mechanism of Action

Target of Action

Iberdomide primarily targets the protein Cereblon . This protein is part of a group of proteins known as the "Cul4A CRBN E3 ligase complex" . This compound also targets the hematopoietic transcription factors Ikaros and Aiolos . These targets play a crucial role in leukocyte development and autoimmunity .

Mode of Action

this compound interacts with its targets by promoting the proteasomal degradation of Ikaros and Aiolos . It binds to Cereblon with unique interactions and higher affinity compared to previous Cereblon-targeting immunomodulatory agents . These interactions induce a more efficient allosteric rearrangement of Cereblon to a conformation required for Ikaros/Aiolos binding, promoting faster and deeper degradation of substrates .

Biochemical Pathways

The degradation of Ikaros and Aiolos by this compound affects several biochemical pathways. It leads to increased levels of interleukin-2 and decreased levels of pro-inflammatory cytokines . It also inhibits B-cell differentiation and autoantibody production . This compound has demonstrated more potent immunostimulatory effects and anti-myeloma activity in pre-clinical models of lenalidomide and pomalidomide resistance .

Result of Action

The action of this compound results in significant molecular and cellular effects. It induces potent direct anti-myeloma and immune-stimulatory activity in preclinical models . In clinical trials, this compound treatment has shown to induce significant target substrate degradation in tumors, including in immunomodulatory agent (IMiD)-refractory patients or those with low Cereblon levels . It also stimulates immune cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, systemic lupus erythematosus (SLE) is a heterogeneous autoimmune inflammatory disorder arising from the interaction of a genetically determined immune phenotype with environmental factors . In a phase 2 trial, this compound was evaluated for the treatment of SLE and showed decreased disease activity .

Biochemical Analysis

Biochemical Properties

Iberdomide plays a significant role in biochemical reactions. It interacts with cereblon, a substrate recognition protein in the E3-ligase ubiquitin complex . This compound modulates cereblon to induce ubiquitination and proteasome-dependent degradation of Ikaros and Aiolos , which are transcription factors affecting leukocyte development and autoimmunity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cereblon E3 ligase . This compound treatment induces significant target substrate degradation in tumors, including in immunomodulatory agent (IMiD)-refractory patients or those with low CRBN levels . This compound treatment also resulted in an increase in the relative percentage of proliferating (Ki67+) NK and T cells, demonstrating its immunostimulatory effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to cereblon with a higher affinity than lenalidomide or pomalidomide . This binding leads to the degradation of the transcription factors Ikaros and Aiolos . The degradation of these proteins results in antitumor and immunostimulatory activities .

Temporal Effects in Laboratory Settings

Over time, this compound shows significant changes in its effects in laboratory settings. It demonstrates marked synergistic tumoricidal and immune-stimulatory effects in combination with proteasome inhibitors or anti-CD38 monoclonal antibodies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It predominantly undergoes oxidative metabolism mediated by cytochrome P450 (CYP) 3A4/5 . It does not notably inhibit or induce CYP enzymes .

Subcellular Localization

The subcellular localization of cereblon, the protein that this compound interacts with, varies according to cell type .

Preparation Methods

Industrial Production:: Information on large-scale industrial production methods for Iberdomide is limited due to its investigational status. Typically, pharmaceutical companies optimize production processes to ensure scalability, cost-effectiveness, and quality.

Chemical Reactions Analysis

Reactivity:: Iberdomide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic effects.

Common Reagents and Conditions::Oxidation: this compound may be oxidized using specific reagents to modify its structure.

Reduction: Reduction reactions can alter functional groups, affecting its pharmacological properties.

Substitution: Substituting specific moieties can enhance selectivity or improve solubility.

Major Products:: The specific major products resulting from these reactions would depend on the reaction conditions and the starting material. Unfortunately, detailed information on these products is not widely available.

Scientific Research Applications

Iberdomide’s applications span multiple fields:

Cancer Research: Investigating its antitumor properties and immunostimulatory effects.

Immunomodulation: Understanding its impact on immune responses.

Autoimmune Diseases: Testing its efficacy in lupus and other autoimmune conditions.

Comparison with Similar Compounds

Iberdomide stands out due to its unique binding affinity and potential therapeutic applications. While similar compounds like lenalidomide and pomalidomide share some features, this compound’s distinct properties make it an exciting candidate for further study.

Biological Activity

Iberdomide, a novel compound belonging to the class of cereblon (CRBN) modulators, has shown significant promise in the treatment of multiple myeloma (MM) and other hematological malignancies. This article explores its biological activity, focusing on its mechanisms of action, clinical efficacy, and immunomodulatory effects.

This compound operates primarily through its role as a cereblon E3 ligase modulator . By binding to cereblon, it enhances the degradation of specific target proteins involved in tumor cell survival and proliferation. Notably, it has demonstrated improved efficacy over previous immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide.

Key Mechanisms:

- Target Protein Degradation : this compound induces degradation of transcription factors such as Ikaros and Aiolos, which are crucial for MM cell proliferation and survival .

- Immune Modulation : It promotes T-cell activation and enhances natural killer (NK) cell activity, contributing to an overall boost in anti-tumor immunity .

Clinical Efficacy

This compound has been evaluated in various clinical trials, notably the phase 1/2 trial (CC-220-MM-001), which assessed its effectiveness in patients with relapsed or refractory MM.

Study Findings:

- Progression-Free Survival (PFS) : Patients treated with this compound exhibited a median PFS of approximately 10.9 months, comparable to those without CRBN dysregulation .

- Duration of Response (DOR) : The DOR was reported at 9.5 months for patients responding to this compound, indicating sustained therapeutic effects .

- Combination Therapy : When combined with dexamethasone, this compound showed enhanced clinical activity and manageable safety profiles, suggesting its potential as part of combination regimens in MM treatment .

Immunomodulatory Effects

This compound's impact on the immune system is particularly noteworthy. It has been shown to selectively rebalance immune pathways, which can be beneficial in conditions characterized by immune dysregulation.

Observations from Studies:

- Cytokine Modulation : Treatment with this compound resulted in decreased type I interferon activity and B-cell pathway activation while increasing interleukin-2 (IL-2) levels and regulatory T cells (Tregs) .

- T-cell Activation : The drug promotes a shift towards an activated/effector memory phenotype in T cells without inducing exhaustion, enhancing their anti-tumor capabilities .

Data Summary

The following table summarizes key clinical trial data regarding this compound:

| Parameter | Value |

|---|---|

| Median Progression-Free Survival (PFS) | 10.9 months |

| Median Duration of Response (DOR) | 9.5 months |

| Clinical Trial | CC-220-MM-001 |

| Combination Therapy | Dexamethasone |

| Immune Pathway Changes | Increased IL-2, Tregs; Decreased type I IFN |

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world settings:

- Triple-Class Refractory Patient : A patient previously resistant to all classes of IMiDs showed significant improvement after treatment with this compound combined with dexamethasone, achieving a partial response that lasted several months.

- Patient with CRBN Dysregulation : In a cohort with known CRBN genetic dysregulation, patients still responded favorably to this compound, demonstrating its ability to overcome certain resistance mechanisms associated with traditional therapies .

Properties

IUPAC Name |

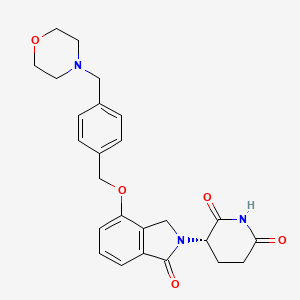

(3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZOHGPZAQLIBH-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323403-33-3 | |

| Record name | Iberdomide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323403333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iberdomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBERDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V66F27X44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Iberdomide is a cereblon E3 ligase modulator (CELMoD®). It binds to cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex. [, , , ]

A: Binding of this compound to CRBN alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins. [, , , ]

A: The primary targets of this compound are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). [, , , ]

A: Degradation of Ikaros and Aiolos disrupts B and T lymphocyte function, leading to immunomodulatory effects. Specifically, this compound decreases peripheral CD19+ B lymphocytes and modestly reduces CD3+ T lymphocytes. [] It also impacts cytokine production, reducing lipopolysaccharide-stimulated proinflammatory cytokines (IL-1α, IL-1β) while increasing anti-CD3-stimulated IL-2 and interferon-γ. [] This suggests differential immunomodulatory effects on B and T lymphocytes.

A: While this compound shares the same targets as lenalidomide and pomalidomide (other IMiDs), it binds CRBN with higher affinity and induces faster and deeper degradation of Ikaros and Aiolos. [, ] This results in enhanced anti-proliferative, pro-apoptotic, and immune stimulatory activity. []

ANone: The molecular formula and weight information is not available in the provided research papers.

ANone: The provided research papers do not contain information on the spectroscopic characteristics of this compound.

ANone: The provided set of scientific papers doesn't include details on the material compatibility and stability of this compound.

A: this compound itself doesn't have catalytic properties. Instead, it acts as a molecular modulator, altering the activity of the CRBN E3 ligase complex. [, , , ]

A: While the provided papers don't detail specific computational studies, a study utilized a plasma concentration and ΔQTcF model to assess the potential for this compound to prolong the QT interval. [] The study found no clinically relevant QT prolongation liability.

ANone: The provided papers don't delve into specific structure-activity relationship studies involving modifications to the this compound molecule.

ANone: Information about this compound's stability under various conditions is not included in the provided research papers.

ANone: The research papers provided do not elaborate on formulation strategies for this compound.

ANone: The provided research articles primarily focus on the therapeutic potential and mechanism of action of this compound, without delving into specific SHE regulations and compliance details.

A: this compound is orally available with a terminal half-life of 9-13 hours after a single dose. [] A study in healthy subjects and patients with multiple myeloma found this compound exposure increased dose-proportionally and that hepatic impairment did not clinically impact its pharmacokinetics. [, ] this compound is metabolized into an active metabolite, M12. []

A: Preclinical data suggest this compound synergizes with daratumumab by enhancing both antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). [] This synergy is partly due to this compound-mediated upregulation of CD38 and MICA on myeloma cells. []

ANone: Researchers have used a variety of in vitro models, including:

- Cell lines: Multiple myeloma cell lines (e.g., MM1S, AMO-1, LP1, MOLP8, NCI-H929) were used to assess this compound's effects on cell viability, apoptosis, and protein degradation. [, , , ]

- Primary cells: CD19+ B cells from systemic lupus erythematosus (SLE) patients were used to study this compound's impact on B cell activation, differentiation, and immunoglobulin production. [, , ] Peripheral blood mononuclear cells (PBMCs) from healthy volunteers and SLE patients were used to evaluate this compound's effects on lymphocyte populations and cytokine production. [, ]

- Co-culture systems: Myeloma cells co-cultured with bone marrow stromal cells were used to mimic the tumor microenvironment and study the impact of this compound on myeloma cell proliferation. []

ANone: Researchers have employed several in vivo models, including:

- Mouse xenograft models: Human myeloma cell lines implanted in mice were used to assess this compound's antitumor activity alone and in combination with other agents. [, , ]

- Humanized mouse models: Mice engrafted with human PBMCs were used to evaluate this compound's impact on human immune responses and tumor growth. [, ]

ANone: Several clinical trials are investigating this compound's efficacy and safety in various diseases, including:

- Multiple Myeloma:

- Phase 1/2 CC-220-MM-001 study: Evaluated this compound plus dexamethasone in relapsed/refractory multiple myeloma (RRMM). []

- Phase 2 EMN26 study: Evaluated this compound as maintenance therapy after autologous stem-cell transplantation in newly diagnosed MM. []

- Phase 1/2 KID study: Investigates carfilzomib, this compound, and dexamethasone (KID) in newly diagnosed transplant-eligible MM. []

- Phase 3 EXCALIBER-RRMM study: Compares this compound, daratumumab, and dexamethasone (IberDd) versus daratumumab, bortezomib, and dexamethasone (DVd) in RRMM. []

- Systemic Lupus Erythematosus:

A: While this compound shows promise in overcoming resistance to other IMiDs, research suggests that mutations in CRBN could potentially lead to resistance. [] Specifically, mutations within the tri-tryptophan binding pocket and the neo-substrate binding area may abolish this compound's activity. []

A: Preclinical and clinical trials indicate that this compound is generally well-tolerated. [, ] The most common adverse events observed include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.